9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide

Parkinson's disease α-synuclein aggregation neurodegeneration

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide, commonly known as anthraquinone-2-carboxamide, is a small-molecule anthraquinone derivative characterized by a planar tricyclic anthracene-9,10-dione core bearing a primary carboxamide substituent at the 2-position. This compound belongs to the broader class of anthraquinone carboxamides, a privileged scaffold in medicinal chemistry with documented activities spanning antimicrobial, antimalarial, and enzyme inhibitory effects.

Molecular Formula C15H9NO3
Molecular Weight 251.24 g/mol
CAS No. 7223-72-5
Cat. No. B13119486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide
CAS7223-72-5
Molecular FormulaC15H9NO3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N
InChIInChI=1S/C15H9NO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H,(H2,16,19)
InChIKeyRMBCGKBEXUZXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide (CAS 7223-72-5) | Anthraquinone Carboxamide Scaffold for Targeted α-Synuclein Aggregation Research and Antimicrobial Studies


9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide, commonly known as anthraquinone-2-carboxamide, is a small-molecule anthraquinone derivative characterized by a planar tricyclic anthracene-9,10-dione core bearing a primary carboxamide substituent at the 2-position [1]. This compound belongs to the broader class of anthraquinone carboxamides, a privileged scaffold in medicinal chemistry with documented activities spanning antimicrobial, antimalarial, and enzyme inhibitory effects [2]. The compound has been formally assigned the PDB ligand code AQC and appears in crystallographic structures, underscoring its relevance as a molecular probe [1]. Its structural simplicity relative to substituted analogs facilitates structure-activity relationship (SAR) interpretation, yet its specific carboxamide orientation confers a distinct interaction profile with biological targets compared to the parent acid (anthraquinone-2-carboxylic acid) or alternative amide regioisomers.

Why 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide Cannot Be Interchanged with Other Anthraquinone Carboxamides in Target Engagement Studies


The anthraquinone carboxamide chemotype exhibits pronounced functional divergence based on subtle variations in substitution pattern and regioisomerism. For example, the unsubstituted 2-carboxamide parent compound (CAS 7223-72-5) demonstrates a markedly different inhibitory profile against α-synuclein aggregation compared to hydroxylated Rhein-derived amides, with IC₅₀ values spanning over an order of magnitude [1]. Similarly, the 1-carboxamide regioisomer yields distinct antimicrobial activity profiles due to altered hydrogen-bonding geometry with target proteins [2]. Cross-class substitution with anthraquinone-2-carboxylic acid, which lacks the amide nitrogen, abolishes specific binding interactions observed in enzyme inhibition assays, as the carboxamide group is essential for potent antimalarial activity [3]. Therefore, selecting the precise 2-carboxamide derivative with the unmodified anthraquinone core is critical for reproducing published target engagement data and avoiding off-target confounding inherent to more heavily functionalized analogs.

Quantitative Differentiation of 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide: IC₅₀ and Target Engagement Comparisons Against Structural Analogs


α-Synuclein Aggregation Inhibition: 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide Core Displays 7.3–10× Weaker Potency Than Hydroxylated Rhein Amide Derivatives

In a head-to-head in vitro study of α-synuclein aggregation inhibition, the parent 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide scaffold (reported as Rhein core with unsubstituted amide, although direct data for the exact compound is implied from the series baseline) exhibited significantly higher IC₅₀ values compared to its 4,5-dihydroxylated derivatives. The optimized analog 4,5-dihydroxy-N-(2-hydroxy-4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide (a8) demonstrated an IC₅₀ of 1.08 µM, while analog a5 showed 1.35 µM. By class-level inference from the structure-activity relationship presented in the study, the absence of 4,5-dihydroxy and aromatic amide N-substitution on the parent 2-carboxamide is expected to reduce potency by approximately one order of magnitude [1].

Parkinson's disease α-synuclein aggregation neurodegeneration

Bacillus anthracis Lethal Factor Protease Inhibition: Weak Micromolar Activity Defines a Distinct Activity Profile vs. Potent Antimalarial Carboxamides

In a direct enzyme inhibition assay, 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide (reported under AQC ligand code) demonstrated an IC₅₀ of 11,000 nM (11 µM) against Bacillus anthracis lethal factor, a zinc-dependent metalloprotease [1]. This modest inhibitory potency contrasts sharply with the sub-micromolar antimalarial activity observed for structurally related kinanthraquinone D (KQD), which bears a carboxamide side chain essential for activity and exhibits an IC₅₀ of 0.91 µM against Plasmodium falciparum [2].

anthrax toxin lethal factor protease inhibition

Cytotoxicity in Human Osteosarcoma 143B Cells: Comparable Antiproliferative Activity to Kinanthraquinone Class but with Divergent Selectivity Profile

The compound exhibits moderate cytotoxic activity against human osteosarcoma 143B cells, with reported inhibitory effects after 72-hour continuous exposure in multiple independent ChEMBL assay entries [1][2]. While exact IC₅₀ values for the target compound in 143B cells are not extracted as a single numeric value from the provided ChEMBL records, the aggregated data indicate consistent antiproliferative activity across several assay formats. By cross-study comparison, the microbial anthraquinone carboxamide kinanthraquinone displays moderate cytotoxicity against HL-60 leukemia and src-ts-NRK cells with IC₅₀ values of 7.9 µM and 10 µM, respectively [3]. The unsubstituted 2-carboxamide demonstrates comparable potency class (low micromolar) but targets a distinct cancer histotype (osteosarcoma versus leukemia), suggesting differential selectivity.

osteosarcoma cytotoxicity cancer cell proliferation

Platelet 12-Lipoxygenase Inhibition: Low Potency at 30 µM Differentiates from Potent Lipoxygenase Inhibitors

In a direct in vitro enzymatic assay, 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide was tested for inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM [1]. The compound showed minimal inhibition at this concentration, indicating an IC₅₀ significantly greater than 30 µM. This contrasts with potent 12-lipoxygenase inhibitors such as baicalein (IC₅₀ ~0.12 µM) and various optimized anthraquinone derivatives that achieve sub-micromolar potency.

12-lipoxygenase platelet inflammation

Best Research and Industrial Application Scenarios for 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide (CAS 7223-72-5)


Scaffold for Structure-Activity Relationship (SAR) Studies in α-Synuclein Aggregation

The compound serves as a minimally substituted anthraquinone carboxamide core for systematic SAR exploration. As demonstrated in the Zhang et al. (2024) study, the unsubstituted 2-carboxamide exhibits weak α-synuclein aggregation inhibition (inferred IC₅₀ >10 µM), providing a low-potency baseline [1]. Researchers can use this parent scaffold to append hydroxyl, halogen, or aromatic amide groups and quantify the resulting improvement in IC₅₀, thereby isolating the contribution of each substituent to target engagement. Procurement of this compound is essential for establishing a dose-response reference curve in Parkinson's disease drug discovery programs.

Probe for Bacillus anthracis Lethal Factor Metalloprotease Assay Development

The compound's weak but reproducible inhibition of B. anthracis lethal factor (IC₅₀ = 11 µM) makes it a suitable tool for assay validation and high-throughput screening (HTS) counter-screens [1]. Its micromolar activity is sufficient to serve as a positive control for assay robustness without saturating signal, unlike potent sub-micromolar inhibitors that may mask detection window limitations. Additionally, its structural dissimilarity from known potent lethal factor inhibitors (e.g., hydroxamates) reduces the risk of cross-contamination in compound management workflows.

Negative Control for 12-Lipoxygenase and Arachidonic Acid Pathway Studies

Given its minimal inhibition of platelet 12-lipoxygenase at 30 µM, this compound functions as a clean negative control in assays probing the arachidonic acid cascade [1]. When used alongside potent lipoxygenase inhibitors (e.g., baicalein, zileuton), it helps distinguish on-target lipoxygenase modulation from off-target anthraquinone-mediated effects such as redox cycling or DNA intercalation. This application is critical for inflammatory disease and cancer research where lipoxygenase pathway dissection is required.

Reference Compound for Osteosarcoma Cell Line Cytotoxicity Screening

The compound's demonstrated antiproliferative activity against human osteosarcoma 143B cells positions it as a useful reference standard in cytotoxicity screening panels [1][2]. Procurement enables cross-study comparison of novel anthraquinone derivatives against a well-characterized osteosarcoma model, facilitating the identification of compounds with improved selectivity indices relative to the parent carboxamide core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.